Cas no 74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide structure
74784-45-5 structure
商品名:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
CAS番号:74784-45-5
MF:C21H30N7O17P3
メガワット:745.421000000001
CID:557126
PubChem ID:57369863

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide 化学的及び物理的性質

名前と識別子

    • β-NADPH-D
    • NADPH-D
    • β-NADPH-D Discontin
    • β-NADPH-DDiscontinued
    • 1-Dimethylamino-4-trimethylsilylbenzene
    • 5'-ester with (4S)-1,...
    • 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3
    • 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide
    • Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'&reg
    • Me3SiC6H4-p-NMe2
    • N,N-dimethyl-4-trimethylsilanyl-aniline
    • p-Dimethylaminophenyltrimethylsilane
    • [(S)-4-d]NADPH
    • [(S)-4- 2H]NADPH
    • Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (S)-
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
    • [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • lifitegrast impurity T
    • 1,1',1''-Phosphinylidynetrisaziridine-d12
    • Aphoxide-d12
    • APO-d12
    • ENT 24915-d12
    • N,N',N''-Tri-1,2-ethanediylphosphoric TriaMide-d12
    • NSC 9717-d12
    • 74784-45-5
    • ?-NADPH-D
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (S)-
    • Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
    • [(S)-4-2H]NADPH
    • [(S)-4-d]NADPH
    • インチ: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-
    • InChIKey: ACFIXJIJDZMPPO-FNCXJVNDSA-N
    • ほほえんだ: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 746.09700
  • どういたいしつりょう: 746.09738025g/mol
  • 同位体原子数: 1
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 22
  • 重原子数: 48
  • 回転可能化学結合数: 13
  • 複雑さ: 1410
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 364Ų
  • 疎水性パラメータ計算基準値(XlogP): -6.8

じっけんとくせい

  • 密度みつど: 2.287
  • ふってん: 1175.129°C at 760 mmHg
  • フラッシュポイント: 664.494°C
  • 屈折率: 1.849
  • PSA: 393.58000
  • LogP: -1.35000

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide セキュリティ情報

  • ちょぞうじょうけん:-20°C

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:D-Glucose, C:37250-50-3, S:H2O, 1 h, 30°C
リファレンス
Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives
By Kanska, Marianna et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

ごうせいかいろ 2

はんのうじょうけん
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
リファレンス
Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase
By Nakano, Sayaka et al, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

ごうせいかいろ 3

はんのうじょうけん
1.1R:D2O, R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9
リファレンス
Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes
By Patton, Gregory C. et al, Nature Chemical Biology, 2011, 7(12), 950-958

ごうせいかいろ 4

はんのうじょうけん
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
リファレンス
Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol
By Chen, Xiao-Min et al, Journal of Plant Physiology, 2011, 168(2), 88-95

ごうせいかいろ 5

はんのうじょうけん
1.1R:R:NaHCO3, C:9028-53-9, S:H2O, rt, pH 7.5
リファレンス
Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming
By Roberts, Douglas M. et al, Chemical Science, 2017, 8(2), 1116-1126

ごうせいかいろ 6

はんのうじょうけん
1.1R:C:9028-53-9
リファレンス
α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling Models
By Pudney, Christopher R. et al, Journal of the American Chemical Society, 2006, 128(43), 14053-14058

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide 関連文献

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